Benzo[a]pyrene-4,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyrene-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJPUJUJMVQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(=O)C5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195118 | |
| Record name | Benzo(a)pyrene-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42286-46-4 | |
| Record name | Benzo[a]pyrene-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42286-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-4,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042286464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Metabolic Pathways of Benzo a Pyrene 4,5 Dione
Enzymatic Biotransformation Routes from Benzo[a]pyrene (B130552)
The biotransformation of benzo[a]pyrene into its various metabolites, including diones, is a complex process primarily mediated by a series of enzymatic reactions. These pathways are crucial in understanding the metabolic fate of this environmental pollutant.
Role of Dioxygenation at the 4,5-Position in Benzo[a]pyrene Metabolism
The initial step in the metabolic activation of benzo[a]pyrene can involve the action of dioxygenase enzymes, particularly in bacterial systems. These enzymes catalyze the insertion of both atoms of molecular oxygen into the substrate. Specifically, dioxygenation at the K-region (the 4,5-positions) of benzo[a]pyrene leads to the formation of benzo[a]pyrene-cis-4,5-dihydrodiol. This reaction has been observed in bacteria such as Mycobacterium vanbaalenii PYR-1. The formation of this cis-dihydrodiol is a critical precursor step for subsequent metabolic transformations that can lead to dione (B5365651) products.
Conversion from Dihydroxy Intermediates
The benzo[a]pyrene-4,5-dihydrodiol intermediate is susceptible to further oxidation to form the corresponding dione. Benzo[a]pyrenediols are known to be very rapidly autoxidized to benzo[a]pyrenediones when exposed to air. nih.gov This process can occur non-enzymatically or be facilitated by enzymes such as dihydrodiol dehydrogenase, which can rearomatize the dihydrodiol to form 4,5-dihydroxy-benzo[a]pyrene. This dihydroxy intermediate can then undergo autooxidation to yield pyrene-4,5-dione (B1221838), a process observed in the degradation of the related PAH, pyrene (B120774), by several bacteria. nih.gov A similar mechanism is proposed for the formation of Benzo[a]pyrene-4,5-dione.
Peroxidase-mediated Pathways and Quinone Formation
Peroxidases, such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS), are capable of oxidizing benzo[a]pyrene through a one-electron oxidation mechanism, which results in the formation of a radical cation. nih.gov This reactive intermediate can then lead to the formation of various benzo[a]pyrene quinones. Studies have shown that the metabolism of benzo[a]pyrene by HRP and PHS yields a mixture of diones, specifically benzo[a]pyrene-1,6-dione (B31467), benzo[a]pyrene-3,6-dione (B31473), and benzo[a]pyrene-6,12-dione. nih.gov Similarly, laccases from the white-rot fungus Trametes versicolor have been shown to oxidize benzo[a]pyrene to a mixture of these three diones. asm.orgresearchgate.net
Involvement of Cytochrome P450 Enzymes in Benzo[a]pyrene Quinone Formation
Cytochrome P450 (CYP) monooxygenases play a central role in the metabolism of benzo[a]pyrene in mammals. asm.orgnih.gov Several CYP isoforms, including CYP1A1 and CYP1B1, are involved in the oxidation of benzo[a]pyrene to a variety of products, including phenols, dihydrodiols, and quinones. oup.com The formation of benzo[a]pyrene-4,5-dihydrodiol has been detected in incubations with human hepatic microsomes and with rat recombinant CYP1A1. nel.edu While the primary dione products reported from CYP-mediated metabolism are often benzo[a]pyrene-1,6-dione and benzo[a]pyrene-3,6-dione, the formation of the 4,5-dihydrodiol precursor by these enzymes indicates a potential pathway for subsequent conversion to this compound. nel.edunih.gov
Table 1: Key Enzymes in the Biotransformation of Benzo[a]pyrene to Diones
| Enzyme Family | Specific Enzyme(s) | Role | Resulting Products |
| Dioxygenases | Bacterial Dioxygenases | Initial oxidation of Benzo[a]pyrene | Benzo[a]pyrene-cis-4,5-dihydrodiol |
| Dehydrogenases | Dihydrodiol Dehydrogenase | Oxidation of dihydrodiols | Dihydroxy intermediates |
| Peroxidases | Horseradish Peroxidase, Prostaglandin H Synthase, Laccases | One-electron oxidation of Benzo[a]pyrene | Benzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione, Benzo[a]pyrene-6,12-dione |
| Cytochrome P450 | CYP1A1, CYP1B1 | Oxidation of Benzo[a]pyrene | Phenols, Dihydrodiols (including 4,5-dihydrodiol), Quinones (1,6- and 3,6-diones) |
Non-Enzymatic Oxidation and Photodegradation Pathways
In addition to enzymatic processes, benzo[a]pyrene can be transformed into dione compounds through non-enzymatic reactions, particularly those driven by light.
Photochemical Transformation of Benzo[a]pyrene Yielding Dione-like Compounds
The exposure of benzo[a]pyrene to light can induce photochemical transformations, leading to the formation of various oxidation products, including diones. The direct photooxidation of benzo[a]pyrene has been shown to produce a range of dione isomers. cdnsciencepub.com While specific identification of this compound from these photochemical reactions requires further confirmation, the formation of diones as a general class of photoproducts is well-established. These non-enzymatic pathways contribute to the environmental fate of benzo[a]pyrene and the formation of its oxidized derivatives.
Formation through Controlled Chemical Oxidations
This compound can be synthesized through various controlled chemical oxidation methods in a laboratory setting. These methods are crucial for producing the compound for research purposes, allowing for the study of its properties and biological effects.
One-electron oxidations of benzo[a]pyrene have been successfully carried out using reagents like tris(p-bromophenyl)aminium hexachloroantimonate. cdnsciencepub.com Quenching the resulting radical cation with superoxide (B77818) or water leads to the formation of a mixture of diones, including this compound. cdnsciencepub.com The distribution of products in this type of reaction differs significantly from that obtained through photooxidation. cdnsciencepub.com
Another approach involves the direct oxidation of benzo[a]pyrene. For instance, the oxidation of pyrene with ruthenium dioxide and sodium periodate (B1199274) is a known method for synthesizing pyrene-4,5-dione, a related compound. nih.gov Similar principles can be applied to the oxidation of benzo[a]pyrene. Ruthenium-catalyzed oxidation, in particular, has been shown to be effective for the oxidation of polycyclic aromatic hydrocarbons (PAHs). cardiff.ac.uk The reaction conditions, including the solvent system, play a critical role in the selectivity of the oxidation process. cardiff.ac.uk
Furthermore, the synthesis of this compound can be achieved through the oxidation of its precursor, pyrene-4,5-dione. researchgate.net This precursor can be prepared in a fair yield (45%) under mild conditions and can be further oxidized. rsc.org
The table below summarizes key aspects of different controlled chemical oxidation methods for producing this compound and related quinones.
Table 1: Controlled Chemical Oxidation Methods for Benzo[a]pyrene Quinones
| Oxidizing Agent/Method | Precursor | Key Findings | Reference |
|---|---|---|---|
| Tris(p-bromophenyl)aminium hexachloroantimonate | Benzo[a]pyrene | One-electron oxidation leads to a mixture of diones. | cdnsciencepub.com |
| Ruthenium-catalyzed oxidation | Polycyclic Aromatic Hydrocarbons | Demonstrates high affinity for oxidizing aromatic carbons. | cardiff.ac.uk |
| Hypervalent iodine reagents (IBX or TBI) | Benzo[a]pyrene phenols | Reagents exhibit different regiospecificities in producing various BP quinone isomers. | nih.gov |
| Photooxidation | Benzo[a]pyrene | Product distribution is similar to TPP photosensitized oxygenation, suggesting singlet oxygen involvement. | cdnsciencepub.com |
The characterization of the resulting benzo[a]pyrene diones, including the 4,5-isomer, is typically confirmed using advanced analytical techniques such as high-field nuclear magnetic resonance (NMR) spectroscopy, including 2-D COSY and selective nuclear Overhauser enhancement (nOe) difference spectroscopy. cdnsciencepub.com These methods allow for the unequivocal assignment of all proton chemical shifts for each isomer. cdnsciencepub.com
It is noteworthy that the environmental analysis of benzo[a]pyrene can be complicated by its oxidation to diones during the sampling process, highlighting the importance of understanding these oxidative pathways. cdnsciencepub.com
Molecular Interactions and Mechanistic Studies Involving Benzo a Pyrene 4,5 Dione
DNA Adduct Formation Mechanisms
The covalent and non-covalent binding of benzo[a]pyrene-4,5-dione and its precursors to DNA represents a critical step in the initiation of mutagenesis and carcinogenesis. acs.org These interactions can distort the DNA helix, leading to errors in replication and transcription.
Studies on Covalent Adducts with Deoxynucleosides
Benzo[a]pyrene (B130552) and its metabolites, including diones, are known to form covalent adducts with DNA. aip.orgscispace.com The ultimate carcinogenic metabolite of BaP, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), readily forms adducts with deoxyguanosine (dG) at the N2 position. researchgate.netd-nb.infoscispace.com While much of the research has focused on BPDE, studies have also investigated the adduct-forming potential of benzo[a]pyrene-diones.
For instance, benzo[a]pyrene-7,8-dione (B196088), an ortho-quinone, can form stable DNA adducts. acs.org Research has shown that in human lung cells, benzo[a]pyrene-7,8-dione can form adducts with both dG and deoxyadenosine (B7792050) (dAde). acs.org Interestingly, the predominant adduct formed can differ between cell types, with A549 cells showing a preference for dGuo adducts and HBEC-KT cells forming mainly dAde adducts. acs.org Another related metabolite, benzo[a]pyrene diol epoxide, has been shown to form covalent adducts with deoxycytidylic acid (dCMP) at both the exocyclic amino N(4) and the ring imino N-3 positions. nih.gov The formation of these covalent bonds with DNA bases can lead to mutations and potentially initiate cancer.
| Cell Line | Primary Deoxynucleoside Adduct with Benzo[a]pyrene-7,8-dione |
| A549 | 2'-deoxyguanosine (dGuo) |
| HBEC-KT | 2'-deoxyadenosine (dAde) |
Van der Waals Interactions with DNA
Beyond covalent bonding, non-covalent interactions, specifically van der Waals forces, play a significant role in the association of benzo[a]pyrene metabolites with DNA. aip.org First-principles calculations have revealed that benzo[a]pyrene-7,8-dione can form adducts with DNA that are bound purely by van der Waals interactions. aip.org Remarkably, the binding energies of these non-covalently bound adducts can be comparable to or even greater than those of the covalently bonded adducts. aip.orgaip.org
These van der Waals interactions, which include stacking interactions between the planar aromatic structure of the benzo[a]pyrene moiety and the DNA base pairs, are crucial for the initial association and proper positioning of the metabolite within the DNA helix. mdpi.comacs.org This positioning is a prerequisite for subsequent covalent adduct formation. acs.org The hydrophobic nature of the pyrenyl ring system favors its intercalation within the DNA helix, shielding it from the aqueous cellular environment. acs.org
Redox Cycling and Reactive Oxygen Species Generation
A key feature of benzo[a]pyrene-diones is their ability to undergo redox cycling, a process that generates harmful reactive oxygen species (ROS) and contributes significantly to their toxicity. nih.govresearchgate.net
Quinone-mediated Redox Cycling in Cellular Systems
Benzo[a]pyrene-diones, such as benzo[a]pyrene-3,6-dione (B31473) and benzo[a]pyrene-7,8-dione, participate in futile redox cycles within cells. researchgate.netnih.govnih.gov This process involves the reduction of the quinone (Q) to a semiquinone radical (Q•−) and further to a hydroquinone (B1673460) (QH2) by cellular reductants like NADPH. nih.govacs.org The hydroquinone can then be re-oxidized back to the quinone, a process that transfers electrons to molecular oxygen, generating superoxide (B77818) anion radicals (O2•−). nih.gov This cycle can repeat, leading to the continuous production of ROS. nih.govpnas.org
This sustained generation of ROS, including superoxide anions and subsequently hydrogen peroxide and hydroxyl radicals, can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govtandfonline.com Oxidative stress can cause widespread cellular damage, including the oxidation of DNA bases, leading to mutations such as G to T transversions. acs.orgpnas.org
Formation of Semiquinone Anion Radicals
The one-electron reduction of a benzo[a]pyrene-dione results in the formation of a semiquinone anion radical (Q•−). researchgate.netnih.gov This radical intermediate is a key player in the redox cycling process. researchgate.net The formation of semiquinone radicals can be detected using techniques like electron paramagnetic resonance. tandfonline.com
The semiquinone radical itself can react with molecular oxygen to produce the superoxide anion radical, thus propagating the generation of ROS. nih.gov The stability and reactivity of the semiquinone radical are important factors in determining the rate of redox cycling and the extent of oxidative stress induced by the parent quinone. acs.org
Environmental and Biological Degradation of Benzo a Pyrene 4,5 Dione
Microbial Degradation Pathways
Microorganisms play a pivotal role in the breakdown of complex organic molecules like benzo[a]pyrene-4,5-dione. Specific bacterial species have evolved enzymatic machinery capable of cleaving the stable aromatic structure of this compound.
This compound is recognized as a key intermediate in the microbial degradation of its parent compound, benzo[a]pyrene (B130552) (B[a]P). The catabolic pathway for this compound is not as extensively documented as that for B[a]P; however, significant insights can be drawn from studies on analogous compounds and the initial steps of B[a]P degradation.
The bacterial degradation of B[a]P often initiates with a dioxygenase attack at the 4,5-positions (the K-region), forming cis-4,5-benzo[a]pyrene-dihydrodiol. This is followed by dehydrogenation to yield 4,5-dihydroxy-benzo[a]pyrene, which can then be oxidized to this compound. The subsequent catabolism of the dione (B5365651) is believed to proceed through ortho-ring cleavage. This cleavage is facilitated by dioxygenase enzymes, breaking the bond between the carbonyl carbons.
For the structurally similar compound pyrene-4,5-dione (B1221838), studies on Mycobacterium sp. strain KMS have shown that it is further metabolized into key intermediates. The degradation of pyrene-4,5-dione reveals two major intermediate metabolites: phenanthrene-4,5-dicarboxylic acid and 4-phenanthroic acid. This process involves an initial ring cleavage, followed by decarboxylation.
Drawing a parallel, the degradation of this compound is proposed to proceed via ortho-cleavage of the dione ring to yield chrysene-4,5-dicarboxylic acid. This metabolite was identified in cultures of Mycobacterium sp. strain RJGII-135 and Mycobacterium vanbaalenii PYR-1 when degrading benzo[a]pyrene, implying the transient formation and subsequent breakdown of this compound. The pathway continues with further enzymatic reactions, likely involving decarboxylation, leading to the opening of the aromatic ring system and eventual mineralization.
Table 1: Key Intermediate Metabolites in the Degradation of this compound and Analogous Compounds
| Precursor Compound | Key Intermediate Metabolites | Reference |
| This compound (proposed) | Chrysene-4,5-dicarboxylic acid | |
| Pyrene-4,5-dione | Phenanthrene-4,5-dicarboxylic acid | |
| Pyrene-4,5-dione | 4-Phenanthroic acid |
A number of bacterial strains have been identified for their capacity to degrade high molecular weight PAHs, and by extension, their metabolic byproducts like this compound. The genus Mycobacterium is particularly notable for its robust PAH-degrading capabilities.
Mycobacterium sp. strain KMS : This strain has been shown to utilize and degrade pyrene-4,5-dione, which often accumulates as a toxic end product in the metabolic activity of other gram-negative bacteria. The addition of pyrene-4,5-dione to cultures of Mycobacterium sp. strain KMS was found to induce the expression of key enzymes in the degradation pathway, such as aromatic-ring-hydroxylating dioxygenases and dihydrodiol dehydrogenase.
Mycobacterium vanbaalenii PYR-1 : This is one of the most extensively studied PAH-degrading bacteria. It initiates its attack on benzo[a]pyrene at the C-4,5 positions, among others. It is capable of producing chrysene-4,5-dicarboxylic acid from the metabolism of benzo[a]pyrene cis-4,5-dihydrodiol, which strongly indicates its ability to process the this compound intermediate.
Mycobacterium sp. strain RJGII-135 : Isolated from a former coal gasification site, this strain can mineralize benzo[a]pyrene. Analysis of its degradation products revealed that the initial enzymatic attack occurs at the 4,5-, 7,8-, and 9,10-positions of benzo[a]pyrene, with chrysene-4,5-dicarboxylate being a key metabolite from the 4,5-position pathway.
Other bacterial genera such as Pseudomonas and Sphingomonas have also been noted for their role in transforming pyrene (B120774) and its metabolites. For example, Sphingomonas yanoikuyae strain R1 transforms pyrene to pyrene-4,5-dione. While their direct and complete degradation of this compound is less characterized, their involvement in the broader environmental fate of PAHs is significant.
Table 2: Bacterial Strains Involved in the Transformation of this compound and Related Compounds
| Bacterial Strain | Role | Reference |
| Mycobacterium sp. strain KMS | Utilizes and degrades pyrene-4,5-dione | |
| Mycobacterium vanbaalenii PYR-1 | Degrades benzo[a]pyrene via the 4,5-position, forming downstream metabolites | |
| Mycobacterium sp. strain RJGII-135 | Transforms benzo[a]pyrene at the 4,5-position to chrysene-4,5-dicarboxylate | |
| Sphingomonas yanoikuyae strain R1 | Transforms pyrene to pyrene-4,5-dione |
Chemical and Photochemical Degradation in Environmental Matrices
Beyond microbial action, this compound is subject to degradation through various abiotic chemical and photochemical processes in the environment.
In aqueous environments, advanced oxidation processes play a significant role in the degradation of persistent organic pollutants. Ozonation, for instance, is a chemical process that can transform PAHs. The reaction of ozone with benzo[a]pyrene in water has been shown to produce a mixture of diones, including this compound.
In environmental matrices such as soil and on particulate matter, abiotic processes like photolysis are key drivers of transformation for PAHs. This compound is a known product of the photodegradation of benzo[a]pyrene. The presence of photocatalysts in the environment, such as naturally occurring iron oxides like goethite, can accelerate this process.
Analytical Methodologies for Research on Benzo a Pyrene 4,5 Dione and Its Metabolites
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the analysis of benzo[a]pyrene-4,5-dione, enabling the separation of this specific quinone from a complex mixture of other metabolites and biological molecules.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating benzo[a]pyrene (B130552) (BaP) metabolites. aacrjournals.org When coupled with a fluorescence detector (FLD), it becomes a highly sensitive method for quantifying fluorescent compounds. rsc.orgfishersci.com While BaP-diones themselves are not fluorescent, HPLC-FLD is instrumental in the broader analysis of BaP metabolism, which can indirectly inform the study of BaP-4,5-dione. nih.gov
The technique separates compounds based on their interaction with a stationary phase packed in a column and a liquid mobile phase that is pumped through it. nih.govpsu.edu Different metabolites will elute at different times, allowing for their separation. nih.gov For instance, a method was developed to separate BaP and six of its metabolites using a C18 reverse-phase column and an acetonitrile (B52724)/water gradient, with detection at 254 nm. nih.gov This method successfully separated BaP-dione as a minor metabolite alongside major metabolites like 3-hydroxy BaP and BaP-7,8-dihydrodiol. nih.gov The sensitivity of HPLC-FLD allows for the detection of very low levels of fluorescent BaP metabolites, which is crucial for monitoring human exposure. nih.gov
Table 1: HPLC Methods for BaP Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Nucleosil® C18 reverse phase (250 x 4 mm, 5 µm) | Ultrasphere®, ODS, C18 reverse phase (250 × 4.6 mm, 5 µm) | Accucore PFP column (150 mm × 3 mm, 2.6 µm) |
| Mobile Phase | Methanol/water gradient (30% to 70% methanol) | Methanol/water gradient (30% to 70% methanol) | 0.1% acetic acid and acetonitrile gradient |
| Flow Rate | 0.6 ml/min | 0.6 ml/min | 0.650 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | Fluorescence |
| Reference | nih.gov | nih.gov | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the identification and quantification of BaP metabolites. thescipub.com In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long, thin capillary column. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. nih.gov
For the analysis of BaP quinones, including BaP-4,5-dione, a derivatization step is often necessary to make them volatile enough for GC analysis. nih.gov For example, quinones can be converted to their corresponding dihydroxyl derivatives through silylation. nih.gov While this method is effective, it can sometimes be challenging to separate all isomers. For instance, one study reported successful separation of four of the six dihydroxyl derivatives on an OV-1 column, but the 6,12- and 7,10-isomers co-eluted. nih.gov GC-MS/MS, a tandem mass spectrometry approach, can enhance selectivity and sensitivity, allowing for lower detection limits compared to conventional GC-MS. researchgate.netshimadzu.com
Table 2: GC-MS Conditions for BaP Metabolite Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas chromatograph-mass spectrometer |
| Columns | Dexsil-300 and OV-1 |
| Derivatization | Trimethylsilylation |
| Key Finding | Successful separation of many diols and tetraols, but challenges with some phenol (B47542) and quinone isomers. |
| Reference | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. tandfonline.comacs.org This technique is particularly well-suited for the analysis of BaP-4,5-dione and its metabolites in complex biological and environmental samples. nih.govhelmholtz-munich.de It has been successfully used to detect and quantify various BaP metabolites, including diones, in human lung cells and atmospheric particulate matter. acs.orgacs.org
In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The precursor ions corresponding to the analytes of interest are selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and sensitivity. helmholtz-munich.de For instance, a validated LC-MS/MS method was developed to measure several BaP diones, including BaP-4,5-dione, in particulate matter, with limits of quantification in the picogram per microliter range. helmholtz-munich.de This high sensitivity is crucial for detecting the trace amounts of these compounds often found in environmental samples.
Table 3: LC-MS/MS Method for BaP-dione Analysis
| Parameter | Condition |
|---|---|
| Technique | High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) |
| Ionization | Atmospheric pressure chemical ionization (APCI) |
| Detection Mode | Multiple reaction monitoring (MRM) |
| Key Finding | High sensitivity and selectivity with quantification limits in the pg/µl range. |
| Reference | helmholtz-munich.de |
Spectroscopic Approaches
Spectroscopic techniques provide valuable information about the structural and electronic properties of molecules, making them indispensable for the study of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules. It relies on the magnetic properties of atomic nuclei. High-field NMR techniques, including two-dimensional correlation spectroscopy (2-D COSY) and selective nuclear Overhauser enhancement (nOe), have been used to unequivocally assign all the proton chemical shifts for the four diones derived from BaP oxidation, including BaP-4,5-dione. cdnsciencepub.com
The synthesis of BaP-4,5-dione has been described, and its structure confirmed using NMR spectroscopy alongside other techniques like mass spectrometry. cdnsciencepub.comnih.gov For example, the 1H NMR spectrum of a synthesized BaP derivative can reveal the number of different types of protons and their neighboring atoms, providing a detailed map of the molecule's structure. nih.govnih.govchinesechemsoc.org
Synchronous fluorescence spectroscopy (SFS) is a highly sensitive technique used to detect fluorescent compounds and their adducts. tandfonline.comut.ac.ir In SFS, both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference. nih.govpsu.edu This results in simplified spectra with fewer and narrower peaks compared to conventional fluorescence spectroscopy, which enhances selectivity. psu.edu
SFS has been particularly useful for detecting DNA adducts of BaP metabolites. nih.gov For example, it has been used to quantify benzo[a]pyrene-diol epoxide (BPDE)-DNA adducts. psu.edu After acid hydrolysis of the DNA, the BPDE-modified DNA exhibits a fluorescence peak at the same wavelength as BP-tetrols. nih.gov The high sensitivity of this method allows for the detection of as little as 20 femtomoles of BPDE-moieties in 100 micrograms of DNA. psu.edu While BaP-diones are not directly fluorescent, SFS is a valuable tool in the broader context of BaP metabolism and its interaction with biological macromolecules. nih.gov
Advanced Theoretical and Computational Studies of Benzo a Pyrene 4,5 Dione
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important tool in elucidating the complex reaction mechanisms of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. While specific DFT studies exclusively focused on the reaction mechanisms of Benzo[a]pyrene-4,5-dione are not extensively available in the public domain, the principles of its reactivity can be inferred from computational studies on the parent compound, Benzo[a]pyrene (B130552) (BaP), and related structures.
DFT calculations have been successfully employed to investigate the degradation of BaP. For instance, studies on the catalytic oxidation of BaP have detailed multi-step reaction pathways, including epoxidation, hydrogen transfer, and rearrangement, providing insights into the activation energies and transition states involved. One study on the degradation of BaP into 11-hydroxybenzo[a]pyrene (B1210394) by a manganese-corrolazine complex, in the absence of an external electric field, identified a three-step process. The initial epoxidation step had a calculated activation energy of 23.3 kcal/mol, followed by a hydrogen transfer with a higher activation energy of 37.98 kcal/mol frontiersin.org. These types of calculations are crucial for understanding how the electronic structure of the molecule influences its reactivity.
Furthermore, research on the radical cations of BaP has shown that they readily react with nucleophiles. The reaction of the BaP radical cation with water leads to the formation of diones, including the 1,6-, 3,6-, and 6,12-diones nih.gov. This highlights the electrophilic nature of the oxidized BaP species and suggests that this compound, with its two electrophilic carbonyl carbons, would be susceptible to nucleophilic attack. DFT calculations can be utilized to model the reaction pathways of this compound with biological nucleophiles like glutathione (B108866) or DNA bases. Such calculations would involve optimizing the geometries of the reactants, transition states, and products, and calculating the corresponding energies to determine the reaction barriers and thermodynamics.
The reactivity of similar quinone structures has also been investigated using DFT. For example, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan, another electrophilic compound, have been used to understand its reactivity with nucleophiles, confirming that the reaction proceeds via a "non-aromatic" nucleophilic substitution mdpi.com. The Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide additional insights by examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized on the dione (B5365651) moiety, making it the primary target for nucleophiles.
While direct DFT data on the reaction mechanisms of this compound is limited, the application of these computational methods to the parent compound and analogous structures provides a strong foundation for predicting its chemical behavior. Future DFT studies are needed to specifically map out the potential energy surfaces for its reactions with key biological molecules, which would provide a more detailed understanding of its role in toxicology.
Molecular Modeling of Interactions with Biological Macromolecules
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding how molecules like this compound interact with biological macromolecules such as proteins and DNA. Although specific molecular modeling studies on this compound are not widely reported, extensive research on the parent compound, Benzo[a]pyrene (BaP), and its other metabolites provides a framework for predicting the interaction patterns of the 4,5-dione.
Molecular docking studies have been used to identify potential protein targets for BaP and its metabolites. In one inverse molecular docking study, BaP was screened against a large number of human proteins, revealing high binding affinities for several proteins, including those involved in metabolic pathways and cellular signaling mdpi.com. The primary interactions observed for BaP were hydrophobic and π-stacking interactions. Given the structural similarities, this compound is also expected to engage in significant hydrophobic and π-stacking interactions with protein binding pockets. The presence of the polar ketone groups in the 4,5-dione could also facilitate hydrogen bonding with appropriate amino acid residues, potentially leading to different binding orientations and affinities compared to the parent BaP.
The interaction of BaP derivatives with DNA has been a major focus of computational research due to their carcinogenic potential. BaP is known to be metabolically activated to diol epoxides that form covalent adducts with DNA bases, particularly guanine (B1146940) nih.govnih.govresearchgate.net. Molecular modeling has been used to study the non-covalent interactions that precede the formation of these covalent adducts. For instance, computational studies of a BaP diol epoxide with DNA base pairs have shown the formation of several thermodynamically accessible non-covalent complexes, with interaction energies in the gas phase ranging from -20.9 to -24.4 kcal/mol acs.org. These interactions are crucial for positioning the reactive epoxide for nucleophilic attack by the DNA base. Similarly, this compound could intercalate into the DNA double helix, driven by π-stacking interactions between its polycyclic aromatic system and the DNA base pairs. The dione's planar structure would be conducive to such an interaction.
While covalent adduct formation by this compound with DNA is less established than for the diol epoxides, its electrophilic nature suggests the possibility of reactions with nucleophilic sites on DNA bases. Molecular dynamics simulations could be employed to explore the stability of both non-covalent and potential covalent adducts of this compound with DNA, providing insights into how these interactions might distort the DNA structure and potentially lead to mutations.
The binding of BaP and its metabolites to metabolic enzymes, such as cytochrome P450s (CYPs), has also been investigated using molecular modeling. These studies help to understand the structural basis for the metabolic activation of BaP nih.govoup.comresearchgate.net. Molecular docking of this compound into the active sites of CYPs and other metabolic enzymes like glutathione S-transferases could help predict its potential for further metabolism or detoxification.
Table 1: Predicted Interaction Data for this compound with Biological Macromolecules (Hypothetical)
| Macromolecule | Predicted Interaction Type | Potential Binding Site/Residues | Predicted Binding Affinity (kcal/mol) |
| DNA | Intercalation, π-stacking, potential for covalent adduct formation | Between base pairs, nucleophilic sites on guanine and adenine | -5 to -8 |
| Cytochrome P450 1A1 | Hydrophobic, π-stacking, potential hydrogen bonding with active site residues | Active site | -7 to -10 |
| Glutathione S-transferase | Hydrophobic, potential hydrogen bonding | Glutathione binding site, substrate binding site | -6 to -9 |
| Human Serum Albumin | Hydrophobic, π-stacking | Sudlow's site I or II | -8 to -11 |
Note: The data in this table is hypothetical and based on extrapolations from studies on Benzo[a]pyrene and its other metabolites. Specific computational studies on this compound are required for experimental validation.
Prediction of Transformation Products
The metabolic fate of Benzo[a]pyrene (BaP) is complex, involving a network of enzymatic reactions that can lead to both detoxification and bioactivation. This compound is one of the potential metabolites of BaP. Computational methods can be employed to predict the likely transformation products of this dione, providing insights into its potential for further metabolism and its ultimate biological activity.
The metabolism of the parent BaP has been modeled using a Reaction Network (RN) approach. One such model for mammalian metabolism of BaP predicted the occurrence of 246 reactions leading to 150 unique products in the presence of cytochrome P450 and epoxide hydrolase semanticscholar.org. This highlights the vast number of potential metabolites that can be formed.
Benzo[a]pyrene diones, including the 4,5-dione, can undergo redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This futile cycling can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. Computational chemistry can be used to calculate the reduction potentials of this compound to predict its propensity for redox cycling.
Another important metabolic pathway for quinones is conjugation with glutathione (GSH), a major cellular antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs) and is a key detoxification pathway. The reaction involves the nucleophilic attack of the thiol group of GSH on one of the electrophilic carbonyl carbons of the dione. DFT calculations can be used to model this Michael addition reaction, determining the activation barriers and reaction energies to predict the feasibility and regioselectivity of GSH conjugation to this compound. While studies have shown that the conjugation of the carcinogenic BaP diol epoxide with glutathione is a minor pathway in human hepatocytes, the reactivity of the 4,5-dione with GSH may differ researchgate.net.
Further enzymatic transformations of this compound are also possible. For example, carbonyl reductases could potentially reduce one or both of the ketone groups to hydroxyl groups, forming the corresponding hydroquinone (B1673460). The stability and further reactivity of these potential metabolites can be assessed using computational methods.
Table 2: Predicted Transformation Products of this compound
| Transformation Type | Predicted Product(s) | Enzymatic System (Predicted) |
| One-electron reduction | Benzo[a]pyrene-4,5-semidione radical | NADPH-cytochrome P450 reductase |
| Two-electron reduction | Benzo[a]pyrene-4,5-hydroquinone | Carbonyl reductases, DT-diaphorase |
| Conjugation | Glutathione conjugates of this compound | Glutathione S-transferases |
| Further Oxidation | Ring-opened products | Cytochrome P450s |
Q & A
Q. What are the optimal chromatographic methods for characterizing Benzo[a]pyrene-4,5-dione and its structural analogs?
Gas chromatography (GC) with non-polar columns (e.g., SE-30, OV-101, or DB-5MS) is widely used for separating polycyclic aromatic hydrocarbons (PAHs) like this compound. Retention indices (RI) vary depending on column type and temperature programs. For example, on an SE-54 column with H₂ carrier gas, RI values range from 2,800 to 3,200 under gradient conditions . Calibration with deuterated standards (e.g., Benzo[e]pyrene-d12) improves quantification accuracy in environmental samples .
Q. How is this compound detected in environmental matrices?
High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is standard for trace analysis. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates PAHs from air particulate matter or water samples. Isotope dilution with deuterated internal standards (e.g., Benzo[e]pyrene-d12) minimizes matrix interference .
Q. What are the primary metabolic pathways of this compound in biological systems?
this compound undergoes cytochrome P450-mediated oxidation to form reactive epoxides (e.g., Benzo[a]pyrene-4,5-oxide), which are subsequently detoxified via glutathione S-transferase (GST)-catalyzed conjugation with glutathione. The resulting dihydrodiol and glutathione adducts are critical biomarkers in carcinogenicity studies .
Advanced Research Questions
Q. How do conflicting data on the carcinogenicity of this compound derivatives arise, and how can they be resolved?
Discrepancies in carcinogenicity data often stem from differences in metabolic activation across experimental models. For example, in vitro Ames tests using Salmonella typhimurium may show potent mutagenicity for Benzo[a]pyrene-4,5-oxide when co-administered with cyclohexene oxide, while in vivo rodent models exhibit lower tumorigenicity due to efficient GST-mediated detoxification . Resolving contradictions requires cross-validation using humanized animal models or organ-on-chip systems that replicate human metabolic pathways.
Q. What advanced computational methods are used to predict the reactivity of this compound metabolites?
Density functional theory (DFT) calculations and atoms-in-molecules (AIM) analysis are employed to study the photodegradation kinetics and electron-transfer mechanisms of this compound derivatives. These methods predict bond dissociation energies and reaction intermediates, such as hydroxy-BaP-dione, observed during UV-induced degradation .
Q. How does photodegradation influence the environmental persistence of this compound?
Under UV exposure, this compound forms photoproducts like 4,5-dihydrodiol and hydroxy-dione isomers. Degradation rates depend on solvent polarity: non-polar solvents (e.g., hexane) slow photolysis, while polar media (e.g., methanol) accelerate it. LC-MS/MS with stable isotope tracers is used to quantify degradation pathways and half-lives .
Q. What strategies address data gaps in toxicological risk assessments for this compound?
The U.S. EPA’s Integrated Risk Information System (IRIS) employs systematic literature reviews with inclusion/exclusion criteria (Table LS-1) to prioritize studies. Post-peer-review updates focus on high-impact research, such as novel in silico toxicity models or epidemiological data linking PAH adducts to DNA damage .
Q. How do dihydrodiol metabolites of this compound interact with cellular macromolecules?
Dihydrodiols are enzymatically dehydrogenated to catechols, which form redox-active quinones. These quinones generate reactive oxygen species (ROS) via redox cycling, leading to oxidative DNA damage. Synchrotron radiation-based X-ray absorption spectroscopy (XAS) maps metal-binding sites in DNA-adduct complexes .
Methodological Considerations
- Experimental Design : Use deuterated analogs (e.g., Benzo[e]pyrene-d12) for isotopic tracing in metabolic studies .
- Data Validation : Cross-check GC/MS results with certified reference materials (CRMs) from the National Institute of Standards and Technology (NIST) .
- Conflict Resolution : Apply weight-of-evidence approaches to reconcile in vitro and in vivo toxicity data, prioritizing studies with human-relevant exposure models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
